![molecular formula C21H24N2O4 B258607 1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B258607.png)
1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, which is a common structural motif in many biologically active molecules. The presence of ethoxy and methoxy substituents on the phenyl rings adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 2-(2-methoxyphenyl)ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but differs in the core structure.
2-(4-Methoxyphenyl)-6-methyl-5-benzotriazolamine: Contains a methoxyphenyl group and a benzotriazole core.
4-{(2S,4S)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidinyl}benzoic acid: Features ethoxy and methoxy groups but has a different core structure.
Uniqueness
1-(4-ETHOXYPHENYL)-3-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and core structure
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(2-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-17-10-8-16(9-11-17)23-20(24)14-18(21(23)25)22-13-12-15-6-4-5-7-19(15)26-2/h4-11,18,22H,3,12-14H2,1-2H3 |
InChI Key |
MJHGOUHEDVMVPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


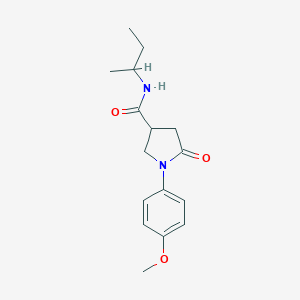
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)
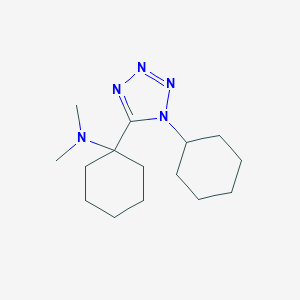
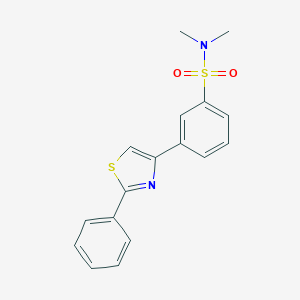
![4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
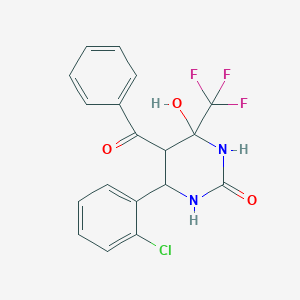
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)
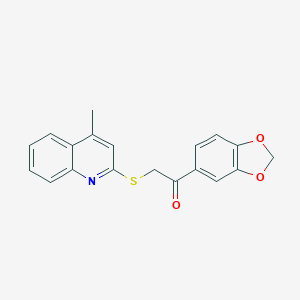
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)

![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)
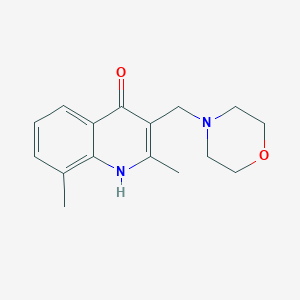
![Isopropyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B258554.png)
![(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
